2-(2-Methylphenyl)octadecanoic acid
Description
Properties
CAS No. |
61490-44-6 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-(2-methylphenyl)octadecanoic acid |
InChI |
InChI=1S/C25H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(25(26)27)23-20-18-17-19-22(23)2/h17-20,24H,3-16,21H2,1-2H3,(H,26,27) |
InChI Key |
NLZSRSJWJKQKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=CC=CC=C1C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Preparation Methods
Oxidative Cleavage of Vicinal Diols
The oxidative cleavage of vicinal diols offers a pathway to carboxylic acids, as demonstrated in the conversion of oleic acid derivatives to pelargonic and azelaic acids. For 2-(2-methylphenyl)octadecanoic acid, a hypothetical route involves:
-
Dihydroxylation : Introducing hydroxyl groups at positions 1 and 2 of a precursor alkene.
-
Oxidative Cleavage : Using sodium hypochlorite or catalytic ozonolysis to cleave the diol into carboxylic acids.
In a representative procedure, vicinal diols derived from unsaturated precursors undergo cleavage with NaOCl (10–20% active chlorine) at 0–25°C, yielding carboxylic acids without organic solvents. Applying this to a phenyl-substituted alkene precursor could generate this compound, though regioselectivity challenges may arise.
Key Parameters for Oxidative Cleavage
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| NaOCl Concentration | 10–20% active Cl | Ensures complete oxidation |
| Reaction Time | 2–6 hours | Balances conversion and degradation |
Esterification and Saponification
The esterification of stearic acid derivatives provides a modular approach to functionalized fatty acids. A Chinese patent (CN104058957A) details the microwave-assisted synthesis of methyl stearate using concentrated H₂SO₄ and carbon black, achieving 98.5% conversion in 5 minutes. Adapting this method:
-
Esterification : React this compound with methanol under microwave irradiation (130 W, 3–5 minutes).
-
Saponification : Hydrolyze the ester under basic conditions to recover the free acid.
The use of carbon black as a microwave absorber enhances energy transfer, reducing reaction times compared to conventional heating. This method’s efficiency is critical for acid-sensitive substrates.
Heterogeneous Catalysis for Functionalization
CuO-based catalysts enable the oxidative functionalization of fatty acid substrates. In the cleavage of 9,10-dihydroxystearic triglyceride, CuO/TiO₂ catalysts achieved >90% selectivity for azelaic acid at 80°C. For phenyl-substituted analogs, supported metal oxides could facilitate C–H activation or coupling reactions. For example:
-
Friedel-Crafts Alkylation : Introducing a 2-methylphenyl group via AlCl₃-catalyzed reaction between octadecanoic acid and o-xylene.
-
Cross-Coupling : Utilizing palladium catalysts to attach aryl groups to pre-functionalized fatty acids.
Analytical Validation and Challenges
Degree of Substitution (DS) Analysis
The saponification method quantifies functionalization in modified fatty acids. For this compound:
Spectral Characterization
-
FT-IR : C=O stretch at 1700–1720 cm⁻¹ confirms carboxylic acid formation.
-
¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) verify substitution.
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Oxidative Cleavage | 70–85 | 2–6 hours | Moderate | Low (aqueous medium) |
| Microwave Esterification | 95–98 | 3–5 minutes | High | Moderate (H₂SO₄ use) |
| Heterogeneous Catalysis | 60–75 | 4–8 hours | High | Low (reusable catalysts) |
Q & A
Basic: What are the primary synthetic routes for 2-(2-Methylphenyl)octadecanoic acid, and how can reaction conditions be optimized?
Synthesis typically involves coupling octadecanoic acid with a 2-methylphenyl moiety. A common method is the Friedel-Crafts alkylation, where stearic acid derivatives react with 2-methylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes controlling temperature (60–80°C), solvent selection (e.g., dichloromethane), and catalyst stoichiometry to minimize side reactions like over-alkylation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.
Basic: Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- GC-MS : For identifying molecular weight (374.6 g/mol) and fragmentation patterns .
- HPLC : To assess purity using reverse-phase C18 columns with UV detection at 210–240 nm .
- NMR (¹H and ¹³C) : To confirm the methylphenyl substitution at the α-position (e.g., aromatic proton shifts at δ 6.8–7.2 ppm and methyl group resonance at δ 2.3 ppm) .
- FT-IR : To verify carboxylic acid (1700–1720 cm⁻¹) and aromatic ring (∼1600 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in thermal stability data for this compound?
Conflicting stability reports may arise from impurities or storage conditions. A systematic approach includes:
- Differential Scanning Calorimetry (DSC) : To determine melting points and decomposition temperatures.
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
- Stability under varying humidity : Compare degradation rates using accelerated stability testing (40°C/75% RH for 6 months) . Ensure compatibility with storage containers (e.g., glass vs. polymer) to avoid leaching .
Advanced: What methodological challenges arise in studying the biological interactions of this compound?
Challenges include:
- Low aqueous solubility : Address via micellar encapsulation (e.g., using polysorbate-80) or derivatization (e.g., methyl ester formation) .
- Metabolic interference : Use isotopic labeling (¹³C or deuterium) to track metabolic pathways in vitro .
- Cellular uptake quantification : Employ fluorescence tagging (e.g., BODIPY probes) coupled with confocal microscopy .
- Enzyme inhibition assays : Optimize substrate concentrations to avoid non-specific binding artifacts .
Basic: What are the recommended protocols for assessing the purity of this compound?
- Titrimetry : Acid-base titration to quantify free carboxylic acid content.
- Melting Point Analysis : Compare observed mp (e.g., 69–70°C) with literature values .
- HPLC-DAD : Use a calibration curve with a certified reference standard to quantify impurities ≤0.5% .
- Elemental Analysis : Validate C, H, and O percentages against theoretical values (C: 79.62%, H: 11.23%, O: 9.15%) .
Advanced: How can researchers model the environmental persistence of this compound?
- QSAR Modeling : Predict biodegradation rates using octanol-water partition coefficients (log P ≈ 8.2) and molecular connectivity indices .
- Soil Sorption Studies : Measure Koc values via batch equilibrium experiments with humic acids .
- Microcosm Experiments : Simulate aerobic/anaerobic degradation in sediment-water systems, analyzing metabolites via LC-MS/MS .
Basic: What safety precautions are critical when handling this compound?
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent exothermic reactions .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation .
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis to mitigate skin/eye irritation risks .
Advanced: What strategies enhance the reproducibility of catalytic hydrogenation studies on this compound?
- Catalyst Screening : Compare Pd/C, PtO₂, and Raney Ni for selective reduction of unsaturated bonds.
- In situ FT-IR Monitoring : Track C=O and C=C bond reduction kinetics .
- Pressure Optimization : Use high-pressure reactors (10–50 bar H₂) to improve reaction rates while avoiding over-hydrogenation .
Basic: How is the crystal structure of this compound determined?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (hexane/acetone mixture) and resolve packing motifs (e.g., dimeric carboxylic acid pairs) .
- Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess polymorphism .
Advanced: What computational methods predict the physicochemical properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and electrostatic potential surfaces .
- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict membrane permeability .
- COSMO-RS : Estimate solubility parameters in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
